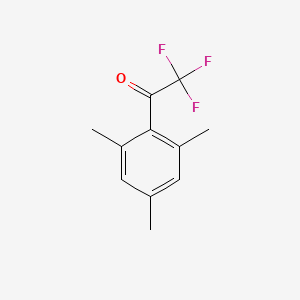

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-6-4-7(2)9(8(3)5-6)10(15)11(12,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINRTVDNUHIWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334380 | |

| Record name | 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-56-4 | |

| Record name | 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

CAS Number: 313-56-4

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in organic and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone, is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference. The incorporation of a trifluoromethyl group significantly influences the compound's electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 313-56-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁F₃O | [1][2] |

| Molecular Weight | 216.20 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 70-80 °C at 20 mmHg | [2] |

| Density | 1.136 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.456 | [2] |

| Flash Point | 77 °C (170.6 °F) - closed cup |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, characteristic of an aromatic ketone. The presence of the trifluoromethyl group will be indicated by strong C-F stretching bands, usually found in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit distinct signals for the aromatic protons and the methyl groups. The two aromatic protons are expected to appear as a singlet in the aromatic region (around 7.0 ppm). The para-methyl group will likely be a singlet around 2.3 ppm, and the two ortho-methyl groups will appear as another singlet at a slightly different chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (likely deshielded, >190 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and the aromatic and methyl carbons.[3]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to display a single resonance for the -CF₃ group, typically in the range of -60 to -80 ppm relative to a standard like CFCl₃.[4][5][6][7]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 216. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) and cleavage at the carbonyl group.

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride.

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Trifluoroacetic anhydride

-

A Lewis acid catalyst (e.g., anhydrous Aluminum chloride (AlCl₃) or a milder catalyst like Bismuth(III) triflate (Bi(OTf)₃))

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mesitylene in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add trifluoroacetic anhydride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Role in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motif is of significant interest in drug design. The trifluoromethyl group is a key functional group in modern medicinal chemistry, known to enhance several properties of drug candidates.[8][9][10][11][12]

Key Contributions of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450.[10][11] This can increase the half-life of a drug in the body.

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability.[10][11]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors.[10]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.[11]

Trifluoromethyl ketones, as a class of compounds, are valuable intermediates in the synthesis of various pharmaceuticals.[13][14][15][16] They have been utilized in the development of enzyme inhibitors, particularly for proteases, where the hydrated ketone can mimic the tetrahedral transition state of peptide bond hydrolysis.[17]

Logical Workflow and Signaling Pathways

Given its primary role as a synthetic intermediate, a logical workflow for this compound involves its use as a foundational scaffold for the construction of more complex molecules. There are no known direct interactions of this compound with biological signaling pathways; its relevance lies in the synthesis of molecules that may modulate such pathways.

Diagram: Synthetic Utility Workflow

Below is a conceptual workflow illustrating the synthesis and potential derivatization of this compound for applications in medicinal chemistry.

Caption: Synthetic pathway and potential applications of the target compound.

Safety Information

This compound is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this compound. It should be used in a well-ventilated area.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The unique properties imparted by the trifluoromethyl group make this compound a valuable building block for the creation of novel chemical entities with potential therapeutic applications.

References

- 1. Ethanone, 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)- [webbook.nist.gov]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. colorado.edu [colorado.edu]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. azom.com [azom.com]

- 7. scispace.com [scispace.com]

- 8. nbinno.com [nbinno.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. nbinno.com [nbinno.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]

- 14. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

This technical guide provides an in-depth overview of the core physical properties of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a substituted acetophenone derivative with the chemical formula (CH₃)₃C₆H₂COCF₃.[1] It is recognized for its utility as a building block in organic synthesis.[1][2] The compound is a combustible liquid and is classified as an irritant, affecting the skin, eyes, and respiratory system.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁F₃O | [2][3] |

| Molecular Weight | 216.20 g/mol | [1] |

| CAS Number | 313-56-4 | [1][2] |

| Appearance | Liquid | |

| Assay Purity | ≥97% | |

| Boiling Point | 70-80 °C at 20 mmHg | [2] |

| Density | 1.136 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.456 | [2] |

| Flash Point | 77 °C (170.6 °F) - closed cup | |

| InChI Key | VINRTVDNUHIWCB-UHFFFAOYSA-N |

Experimental Protocols

Synthesis Protocol: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent.

Materials and Reagents:

-

Mesitylene

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) as a solvent

-

Concentrated Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, anhydrous aluminum chloride is suspended in anhydrous DCM.

-

The flask is cooled in an ice bath, and trifluoroacetyl chloride is added dropwise.

-

A solution of mesitylene in anhydrous DCM is then added slowly to the reaction mixture.

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with 5% sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 500 MHz). The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to confirm the presence of the methyl and aromatic protons.

-

¹³C NMR: The ¹³C NMR spectrum is similarly recorded to identify the carbon signals of the methyl groups, the aromatic ring, the carbonyl group, and the trifluoromethyl group.

-

¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds to confirm the chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak [M]⁺ should correspond to the molecular weight of 216.20.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of an acetophenone derivative, applicable to this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. This compound, a fluorinated aromatic ketone, is of significant interest for its potential applications in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

This compound, also known as 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one, possesses a unique molecular architecture. The presence of a trifluoromethyl group attached to the carbonyl function and a trimethyl-substituted phenyl ring (mesityl group) imparts distinct chemical and physical characteristics.

The molecular formula is C₁₁H₁₁F₃O, and it has a molecular weight of 216.20 g/mol .[1][2] Key identifiers for this compound are provided in the table below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 313-56-4[1][2] |

| Linear Formula | (CH₃)₃C₆H₂COCF₃[1] |

| PubChem Substance ID | 24866338[1] |

| MDL Number | MFCD00151856[1] |

A summary of its known physical and safety data is presented in the following tables.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 70-80 °C at 20 mmHg |

| Density | 1.136 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 (lit.) |

Table 3: Safety Information for this compound

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |

| Flash Point | 77 °C (170.6 °F) - closed cup |

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).[3][4][5] This electrophilic aromatic substitution reaction involves the introduction of a trifluoroacetyl group onto the highly activated mesitylene ring. The most common acylating agent for this transformation is trifluoroacetic anhydride.[4]

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

The following is a generalized experimental protocol for the Friedel-Crafts acylation of mesitylene. Specific reaction conditions may require optimization.

Materials:

-

Mesitylene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add trifluoroacetic anhydride dropwise to the stirred suspension.

-

To this mixture, add a solution of mesitylene in anhydrous dichloromethane dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signals |

| ¹H NMR | Aromatic protons (2H, singlet), Methyl protons (ortho, 6H, singlet), Methyl proton (para, 3H, singlet) |

| ¹³C NMR | Carbonyl carbon, Trifluoromethyl carbon (quartet due to C-F coupling), Aromatic carbons (quaternary and CH), Methyl carbons |

| IR (cm⁻¹) | ~2950 (C-H stretch, methyl), ~1730 (C=O stretch, ketone), ~1610, 1480 (C=C stretch, aromatic), ~1150-1250 (C-F stretch) |

| Mass Spec (m/z) | Molecular ion peak at 216, fragments corresponding to loss of CF₃ (M-69) and other characteristic fragments |

Potential Applications in Drug Development

The trifluoromethyl ketone moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a reversible covalent inhibitor of various enzymes, particularly serine and cysteine proteases.[6] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes. This can lead to the formation of a stable, yet reversible, hemiacetal or hemiketal adduct, effectively inhibiting enzyme activity.

While specific biological activities for this compound have not been extensively reported, its structural features suggest potential as an inhibitor for enzymes where a hydrophobic pocket is present to accommodate the mesityl group. Trifluoromethyl ketones have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are relevant targets in the management of type 2 diabetes.[7]

Further research is warranted to explore the specific biological targets and potential therapeutic applications of this compound. Its unique combination of a reactive trifluoromethyl ketone and a bulky hydrophobic mesityl group makes it a promising candidate for the development of novel enzyme inhibitors.

References

- 1. 2,2,2-Trifluoro-2 ,4 ,6 -trimethylacetophenone = 97 313-56-4 [sigmaaldrich.com]

- 2. Ethanone, 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a valuable fluorinated aromatic ketone intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis is the Friedel-Crafts acylation of mesitylene with trifluoroacetic anhydride. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic information for the characterization of the target compound. The unique structural features of this compound, particularly the sterically hindered trifluoroacetyl group, make it a significant building block in medicinal chemistry for introducing the trifluoromethyl moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and development to modulate the physicochemical and biological properties of lead compounds. The trifluoromethyl group (CF3), in particular, is a key pharmacophore due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This compound serves as a versatile precursor for the synthesis of more complex molecules bearing the trifluoromethyl ketone moiety. The primary and most direct route for its synthesis is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction is facilitated by a Lewis acid catalyst, which activates the acylating agent, trifluoroacetic anhydride.

Reaction Mechanism

The synthesis of this compound proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly electrophilic trifluoroacylium ion (CF₃CO⁺) and an aluminum trichloride-trifluoroacetate complex.

-

Electrophilic Aromatic Substitution: The electron-rich mesitylene ring acts as a nucleophile, attacking the trifluoroacylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Product Formation: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Mesitylene | C₉H₁₂ | 120.19 | (To be calculated) | Dry and freshly distilled |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | (To be calculated) | Handle in a fume hood |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | (To be calculated) | Moisture sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Anhydrous |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | Corrosive |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~30 mL | |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~30 mL | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

| Ice | H₂O | 18.02 | ~50 g |

3.2. Reaction Setup and Procedure

-

Reaction Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

-

Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is carefully weighed and transferred to the reaction flask containing anhydrous dichloromethane (20 mL) under a nitrogen blanket. The suspension is cooled to 0 °C in an ice-water bath.

-

Addition of Acylating Agent: Trifluoroacetic anhydride (1.0 equivalent) is dissolved in anhydrous dichloromethane (10 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Aromatic Substrate: Mesitylene (1.0 equivalent) is dissolved in anhydrous dichloromethane (10 mL) and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice (~50 g) containing concentrated hydrochloric acid (~20 mL) with vigorous stirring. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (30 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Quantitative Data

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁F₃O | |

| Molecular Weight | 216.20 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 70-80 °C at 20 mmHg | [1] |

| Density | 1.136 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.456 | [1] |

| Purity (assay) | ≥97% |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets. One singlet in the aromatic region (around 6.8-7.0 ppm) corresponding to the two equivalent aromatic protons, and another singlet in the aliphatic region (around 2.1-2.3 ppm) corresponding to the nine equivalent protons of the three methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, and the aromatic and methyl carbons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹, and characteristic bands for C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 216.20, along with characteristic fragmentation patterns.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions

-

Anhydrous Aluminum Chloride: is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trifluoroacetic Anhydride: is corrosive and has a pungent odor. It should be handled in a well-ventilated fume hood.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Concentrated Hydrochloric Acid: is highly corrosive. Use appropriate PPE.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the catalyst.

Conclusion

This technical guide details a robust and reliable method for the synthesis of this compound via the Friedel-Crafts acylation of mesitylene. The provided experimental protocol, along with the summarized quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic incorporation of the trifluoromethyl group through this key intermediate can significantly impact the development of new and effective therapeutic agents.

References

In-Depth Technical Guide: Safety and Handling of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone (CAS No. 313-56-4). The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁F₃O | |

| Molecular Weight | 216.20 g/mol | |

| CAS Number | 313-56-4 | |

| Appearance | Liquid | |

| Boiling Point | 70-80 °C at 20 mmHg | |

| Density | 1.136 g/mL at 25 °C | |

| Refractive Index | n20/D 1.456 | |

| Flash Point | 77 °C (170.6 °F) - closed cup |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 |

Source: Sigma-Aldrich

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich

Experimental Protocols

Proposed Synthesis via Friedel-Crafts Acylation

A plausible synthetic route to this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with trifluoroacetic anhydride or trifluoroacetyl chloride.

Reaction:

Mesitylene + Trifluoroacetic Anhydride --(Lewis Acid Catalyst)--> this compound

General Procedure:

-

To a stirred, cooled (0-5 °C) solution of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), add mesitylene.

-

Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.

Safety and Handling Workflow

The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for handling the chemical.

Emergency Response Protocol

In the event of an emergency, follow the procedures outlined below.

Caption: Decision tree for emergency procedures.

Potential Biological Activity and Metabolism

While no specific signaling pathways have been elucidated for this compound, the metabolism of related trifluoro-compounds can offer insights. For instance, the metabolism of 2,2,2-trifluoroethanol is known to be catalyzed by cytochrome P450 enzymes. It is plausible that this compound undergoes similar metabolic transformations in biological systems.

The trifluoromethyl group can enhance the biological activity of compounds, making them of interest in pharmaceutical and agrochemical research. It is suggested that related trifluoroacetophenones may serve as intermediates in the synthesis of anti-inflammatory and analgesic drugs.

The following diagram illustrates a hypothetical metabolic pathway.

Caption: Potential metabolic fate of the compound.

Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.

A Technical Guide to the Solubility of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone of interest in organic synthesis and pharmaceutical development. As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. This document, therefore, provides a comprehensive framework for researchers to determine its solubility profiles. It includes a discussion of predicted solubility based on structural analysis, detailed experimental protocols for solubility determination, and a template for systematic data presentation.

Introduction and Physicochemical Properties

This compound is a specialty chemical with potential applications as a building block in the synthesis of complex organic molecules.[1][2] Its physical properties, such as a boiling point of 70-80 °C at 20 mmHg and a density of approximately 1.136 g/mL at 25 °C, characterize it as a liquid under standard laboratory conditions.[1][2] An understanding of its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁F₃O | [1] |

| Molecular Weight | 216.20 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 70-80 °C / 20 mmHg | [1][2] |

| Density | 1.136 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.456 | [1][2] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" provides a qualitative prediction of solubility. This compound possesses both nonpolar (trimethyl-substituted phenyl ring) and polar (trifluoromethyl and ketone groups) characteristics. The presence of the trifluoromethyl group can enhance lipophilicity.[3]

Based on its structure, the compound is expected to be:

-

Highly soluble in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, dichloromethane, ethyl acetate, and acetone.

-

Sparingly soluble in highly polar protic solvents like methanol and ethanol.

-

Insoluble in water.

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for generating equilibrium solubility data.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure equilibrium saturation.

-

Place the sealed vial in a constant temperature orbital shaker or water bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is obtained.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the container from the final weight.

-

Alternatively, an analytical technique such as UV-Vis spectrophotometry, HPLC, or GC can be used for quantification. This requires the prior establishment of a calibration curve with known concentrations of the compound in the respective solvent.

-

-

Data Calculation and Presentation:

-

Calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Record the results in a structured table.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 25 | Experimental Data | Experimental Data |

| Toluene | 25 | Experimental Data | Experimental Data |

| Dichloromethane | 25 | Experimental Data | Experimental Data |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data |

| Acetone | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| (Other Solvents) | (Other Temps) | Experimental Data | Experimental Data |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the conceptual relationship of solubility based on solvent polarity.

Caption: Experimental workflow for solubility determination.

Caption: Predicted solubility based on solvent polarity.

Conclusion

While specific quantitative data on the solubility of this compound is not readily found in published literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers can systematically generate reliable solubility data, which is essential for the effective application of this compound in synthesis, drug development, and materials science.

References

Stability and Storage of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. While specific public data on the degradation pathways and quantitative stability of this compound is limited, this document synthesizes general principles of chemical stability, information from safety data sheets, and established regulatory guidelines for the stability testing of chemical substances. The guide outlines potential degradation routes, recommended storage protocols to ensure product integrity, and hypothetical experimental designs for systematic stability assessment. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and storage of this compound.

Introduction

This compound is a fluorinated aromatic ketone with potential applications in organic synthesis and pharmaceutical research. The trifluoromethyl group can impart unique chemical and physical properties to molecules, making this compound a valuable building block. Ensuring the stability of such reagents is critical for the reproducibility of experimental results and the quality of downstream products. This guide addresses the key factors influencing the stability of this compound and provides best practices for its storage.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its stability and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁F₃O | [1][2] |

| Molecular Weight | 216.20 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 70-80 °C at 20 mmHg | [3] |

| Density | 1.136 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.456 | [3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [1] |

| CAS Number | 313-56-4 | [1][2] |

Stability Profile and Potential Degradation Pathways

Thermal Stability

The compound is a combustible liquid, suggesting that it is stable at ambient temperatures but may decompose at elevated temperatures.[1] Long-term storage at high temperatures should be avoided to prevent potential degradation.

Photostability

Aromatic ketones can be susceptible to photochemical reactions upon exposure to UV or visible light. It is advisable to protect the compound from light to prevent potential photodecomposition.

Hydrolytic Stability

The trifluoromethyl group is generally stable to hydrolysis. However, the ketone functionality could potentially undergo reactions in the presence of strong acids or bases, although specific data is unavailable.

Oxidative Stability

As with many organic compounds, this compound may be susceptible to oxidation. It is recommended to store it away from strong oxidizing agents.[4]

A logical diagram illustrating the factors that can influence the stability of the compound is presented below.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on available safety data sheets and general best practices.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Store in a cool place. | To minimize thermal degradation. | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidative degradation. | General Best Practice |

| Container | Tightly sealed container. | To prevent exposure to moisture and air. | [4] |

| Light Exposure | Protect from light. | To prevent photodecomposition. | [4] |

| Incompatibilities | Store away from oxidizing agents. | To prevent hazardous reactions and degradation. | [4] |

| Location | Store in a dry, well-ventilated place. | To prevent moisture uptake and ensure safety. | [4] |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate specific stability data for this compound, a well-designed stability study is essential. The following protocols are based on the general principles outlined in the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) and EMA (European Medicines Agency) guidelines for stability testing of new drug substances.[1][4][5]

General Experimental Workflow

A general workflow for assessing the chemical stability of a compound like this compound is depicted in the following diagram.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than accelerated stability testing.

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

-

At specified time points, withdraw aliquots and analyze.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).

-

Maintain a control sample in the dark.

-

After the specified exposure, analyze both the exposed and control samples.

-

-

Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., in an oven at various temperatures) for a defined period.

-

Analyze the sample at specified time points to assess for degradation.

-

Long-Term and Accelerated Stability Studies

Based on ICH guidelines, the following conditions can be used for long-term and accelerated stability studies.

Table 3: Recommended Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. For a liquid compound in a sealed container, humidity control may not be necessary.

Conclusion

While specific, quantitative stability data for this compound is not extensively documented in publicly accessible literature, this guide provides a framework for its stable storage and handling based on its chemical properties and established principles of chemical stability. For critical applications, it is strongly recommended that users perform their own stability studies under conditions relevant to their specific use case. Adherence to the storage and handling guidelines outlined in this document will help to ensure the quality and reliability of this important chemical reagent.

Disclaimer

The information provided in this document is for informational purposes only and is based on a synthesis of available data and general chemical principles. It is not a substitute for a comprehensive risk assessment and should not be considered as a warranty or quality specification. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and conduct their own evaluations to determine the suitability of this compound for their particular purposes.

References

Spectroscopic Profile of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis of its non-fluorinated analog, 2',4',6'-trimethylacetophenone, and provides predicted data for the title compound based on established spectroscopic principles. This approach offers valuable insights for researchers working with similar fluorinated aromatic ketones.

Predicted and Comparative Spectroscopic Data

The introduction of a trifluoromethyl group significantly influences the spectroscopic properties of an organic molecule. The following tables summarize the experimental data for 2',4',6'-trimethylacetophenone and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2',4',6'-Trimethylacetophenone | 6.84 | s | 2H | Ar-H |

| 2.29 | s | 3H | p-CH₃ | |

| 2.10 | s | 6H | o-CH₃ | |

| 2.49 | s | 3H | -C(O)CH₃ | |

| This compound (Predicted) | ~6.90 | s | 2H | Ar-H |

| ~2.30 | s | 3H | p-CH₃ | |

| ~2.15 | s | 6H | o-CH₃ |

Prediction Justification: The electron-withdrawing trifluoromethyl group is expected to have a minimal effect on the chemical shifts of the distant aromatic and methyl protons. A slight downfield shift is predicted for the aromatic protons.

Table 2: ¹³C NMR Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| 2',4',6'-Trimethylacetophenone [1][2] | 209.8 | C=O |

| 139.0 | Ar-C (quaternary) | |

| 135.2 | Ar-C (quaternary) | |

| 128.5 | Ar-CH | |

| 31.9 | -C(O)CH₃ | |

| 21.1 | p-CH₃ | |

| 19.4 | o-CH₃ | |

| This compound (Predicted) | ~195 | C=O (q, JCF ≈ 35 Hz) |

| 118.5 | CF₃ (q, JCF ≈ 290 Hz) | |

| ~140 | Ar-C (quaternary) | |

| ~136 | Ar-C (quaternary) | |

| ~129 | Ar-CH | |

| ~21 | p-CH₃ | |

| ~19 | o-CH₃ |

Prediction Justification: The highly electronegative fluorine atoms will cause a significant upfield shift of the carbonyl carbon and a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet with a large coupling constant. The aromatic and methyl carbon chemical shifts are expected to be less affected.

Table 3: ¹⁹F NMR Data

| Compound | Chemical Shift (δ) ppm (Relative to CFCl₃) | Multiplicity |

| This compound (Predicted) | -70 to -85 | s |

Prediction Justification: The chemical shift for a trifluoromethyl group adjacent to a carbonyl group typically falls within this range.[3][4] The absence of adjacent protons would result in a singlet.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

| Compound | Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2',4',6'-Trimethylacetophenone [5] | 1695 | Strong | C=O stretch |

| 2920-2850 | Medium-Strong | C-H stretch (aliphatic) | |

| 1610, 1460 | Medium | C=C stretch (aromatic) | |

| This compound (Predicted) | ~1720 | Strong | C=O stretch |

| 1300-1100 | Very Strong | C-F stretch | |

| 2920-2850 | Medium-Strong | C-H stretch (aliphatic) | |

| 1610, 1460 | Medium | C=C stretch (aromatic) |

Prediction Justification: The electron-withdrawing trifluoromethyl group will increase the C=O bond strength, leading to a higher stretching frequency.[6] The C-F stretching vibrations will result in very strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Table 5: Key Mass Spectral Fragments

| Compound | m/z | Proposed Fragment |

| 2',4',6'-Trimethylacetophenone [5] | 162 | [M]⁺ |

| 147 | [M - CH₃]⁺ | |

| 119 | [M - C(O)CH₃]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) | |

| This compound (Predicted) | 216 | [M]⁺ |

| 147 | [M - CF₃]⁺ | |

| 119 | [M - C(O)CF₃]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) | |

| 69 | [CF₃]⁺ |

Prediction Justification: The molecular ion peak will be at m/z 216. Fragmentation is likely to involve the loss of the trifluoromethyl radical (CF₃) or the trifluoroacetyl radical (C(O)CF₃). The base peak is predicted to be [M - CF₃]⁺ due to the stability of the resulting acylium ion. The observation of a fragment at m/z 69 would be characteristic of the CF₃⁺ ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Spectra are recorded on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 transients, and a pulse width of 30 degrees.

-

¹³C NMR Acquisition: Spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

-

¹⁹F NMR Acquisition: Spectra are recorded on the same instrument at a frequency of 376 MHz. A proton-decoupled pulse sequence is used with CFCl₃ as an external standard.

IR Spectroscopy

-

Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column.

-

Ionization: Electron ionization (EI) is performed at 70 eV.

-

Mass Analysis: The mass spectrum is recorded using a quadrupole mass analyzer scanning from m/z 40 to 500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorinated Building Block

2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is a fluorinated aromatic ketone that holds significant promise as a building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance their pharmacological properties. This group can improve metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to enhanced binding affinity and efficacy of drug candidates. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, a detailed synthesis protocol, and its potential applications in the development of novel therapeutics.

Commercial Availability

Several chemical suppliers offer this compound, typically at a purity of ≥97%. Researchers can procure this compound from the following reputable vendors:

| Supplier | Purity |

| Sigma-Aldrich | ≥97% |

| Chongqing Chemdad Co., Ltd | ≥97% |

| ChemicalBook | ≥97% |

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 313-56-4 | [1][2] |

| Molecular Formula | C11H11F3O | [2] |

| Molecular Weight | 216.20 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 70-80 °C at 20 mmHg | [1] |

| Density | 1.136 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.456 | [1] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [1] |

Safety Information:

-

Signal Word: Warning[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1]

-

Personal Protective Equipment: Eyeshields, Gloves, Type ABEK (EN14387) respirator filter[1]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent. Trifluoroacetic anhydride is a common and effective reagent for this transformation, typically in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve mesitylene (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

-

Addition of Acylating Agent: Add trifluoroacetic anhydride (1.2 equivalents) dropwise from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.

Applications in Drug Development

The trifluoromethyl ketone moiety is a privileged scaffold in medicinal chemistry due to its unique electronic and steric properties. While specific applications of this compound in marketed drugs are not extensively documented, its structural features suggest significant potential as a key intermediate in the synthesis of bioactive molecules.

Enhanced Pharmacokinetic Properties: The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also improve membrane permeability and oral bioavailability.

Enzyme Inhibition: Trifluoromethyl ketones are potent inhibitors of various hydrolytic enzymes, such as proteases and esterases. The electrophilic nature of the ketone, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine), leading to the formation of a stable hemiacetal or hemiketal adduct. This mechanism effectively inactivates the enzyme. This property makes trifluoromethyl ketones valuable for designing inhibitors of enzymes implicated in various diseases. For instance, a related compound, 2,2,2-Trifluoro-4'-methylacetophenone, is utilized as an intermediate in the development of anti-inflammatory and analgesic drugs, which often target enzymes in inflammatory pathways.[3]

G-Protein-Coupled Receptor (GPCR) Modulation: Interestingly, the non-fluorinated analog, 2',4',6'-trimethylacetophenone, has been investigated as a G-protein-coupled receptor modulator for the treatment of depression.[4] This suggests that the core trimethylacetophenone scaffold has potential for interacting with GPCRs, and the introduction of a trifluoromethyl group could modulate this activity, potentially leading to new therapeutic agents targeting these important receptors.

Conclusion

This compound is a readily accessible and highly valuable chemical intermediate for researchers and professionals in drug discovery and development. Its unique combination of a sterically hindered aromatic ring and an electron-deficient trifluoromethyl ketone moiety makes it an attractive starting material for the synthesis of novel therapeutic agents. The detailed synthesis protocol provided, along with an understanding of its potential applications, particularly in enzyme inhibition, should facilitate its use in the exploration of new chemical space for the treatment of a wide range of diseases.

References

discovery and history of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

Introduction

This compound, a substituted aromatic ketone, is a compound of interest in organic synthesis. Its structure, featuring a trifluoromethyl group attached to the carbonyl carbon and a sterically hindered trimethyl-substituted phenyl ring, imparts unique chemical properties that make it a valuable building block for more complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, a plausible synthetic approach, and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁F₃O | |

| Molecular Weight | 216.20 g/mol | |

| CAS Number | 313-56-4 | |

| Appearance | Liquid | |

| Boiling Point | 70-80 °C at 20 mmHg | |

| Density | 1.136 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.456 | |

| Flash Point | 77 °C (closed cup) |

Discovery and History

While this compound is commercially available and its properties are documented in chemical catalogs, a primary publication detailing its initial discovery and synthesis could not be definitively identified in the current literature search. The synthesis of trifluoromethyl ketones is a well-established field in organic chemistry, with several general methods being applicable. The most plausible method for the synthesis of this particular compound is the Friedel-Crafts acylation of mesitylene.

Plausible Synthetic Route: Friedel-Crafts Acylation

A logical and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. In the case of this compound, this would involve the reaction of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.

Caption: Plausible synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the Friedel-Crafts acylation of an aromatic compound with trifluoroacetic anhydride, adapted for the synthesis of the title compound.

Materials:

-

Mesitylene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of mesitylene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Characterization Data (Expected)

While specific, detailed spectroscopic data from a primary research publication is not available for this compound, the expected characterization data based on its structure is summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Singlet for the aromatic protons. - Singlets for the methyl groups on the aromatic ring. |

| ¹³C NMR | - Quartet for the trifluoromethyl carbon (due to C-F coupling). - Carbonyl carbon signal. - Signals for the aromatic carbons. - Signals for the methyl carbons. |

| ¹⁹F NMR | - A singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | - Strong absorption band for the C=O stretch (typically 1680-1700 cm⁻¹). - C-F stretching bands. - C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 216. - Fragmentation pattern corresponding to the loss of a CF₃ group and other characteristic fragments. |

Applications in Organic Synthesis

This compound serves as a useful intermediate in organic synthesis. The trifluoromethylketone moiety can undergo various transformations, including reduction to the corresponding alcohol, and can be a precursor for the synthesis of more complex fluorinated molecules. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Biological Activity and Signaling Pathways

There is currently no publicly available research that details the biological activity or the involvement of this compound in any specific signaling pathways. The general importance of trifluoromethyl-containing compounds in drug design suggests potential for future investigation in this area.

Caption: Logical relationship between the synthesis, characterization, and potential applications of the title compound.

Conclusion

This compound is a fluorinated aromatic ketone with well-defined physical properties. While its specific discovery and historical synthesis are not prominently documented in primary scientific literature, its synthesis can be reliably achieved through established methods like the Friedel-Crafts acylation of mesitylene. The compound's structure makes it a potentially useful building block in synthetic and medicinal chemistry, although its biological activities remain to be explored. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

Theoretical Deep Dive: 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone with significant potential in organic synthesis and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties and steric influences, making it a valuable building block for novel chemical entities. This document details its molecular structure through computational analysis, outlines a robust experimental protocol for its synthesis via Friedel-Crafts acylation, and presents its expected spectroscopic signature. The information herein is intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction

This compound is a substituted aromatic ketone that is gaining interest in the field of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The sterically hindered environment provided by the three methyl groups on the phenyl ring further influences its reactivity and conformational preferences. This guide serves as a central repository of theoretical and practical information to facilitate its application in research and development.

Theoretical Studies: Molecular Structure and Electronic Properties